Product packaging for Desmethyl Prucalopride(Cat. No.:CAS No. 1599434-55-5)

Desmethyl Prucalopride

Cat. No.: B12069704
CAS No.: 1599434-55-5
M. Wt: 353.8 g/mol
InChI Key: WGPKFPITTNLUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desmethyl Prucalopride ( 1599434-55-5) is a high-quality chemical reference standard identified as a metabolite of Prucalopride, a selective serotonin (5-HT4) receptor agonist used in the treatment of Chronic Idiopathic Constipation (CIC) . The parent drug, Prucalopride, works by stimulating colonic peristalsis to increase bowel motility . In vitro studies indicate that Prucalopride is metabolized via the CYP3A4 pathway, and this compound is one of its several minor metabolites . This compound is essential for pharmaceutical research and development, particularly in analytical method development and validation, quality control (QC) procedures, and stability studies . It serves as a critical impurity standard and is instrumental in supporting regulatory submissions such as Abbreviated New Drug Applications (ANDA) . With a molecular formula of C17H24ClN3O3 and a molecular weight of 353.85 g/mol , it is supplied with comprehensive characterization data. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For Research Use Only. Not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24ClN3O3 B12069704 Desmethyl Prucalopride CAS No. 1599434-55-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1599434-55-5

Molecular Formula

C17H24ClN3O3

Molecular Weight

353.8 g/mol

IUPAC Name

4-amino-5-chloro-N-[1-(3-hydroxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide

InChI

InChI=1S/C17H24ClN3O3/c18-14-10-13(16-12(15(14)19)4-9-24-16)17(23)20-11-2-6-21(7-3-11)5-1-8-22/h10-11,22H,1-9,19H2,(H,20,23)

InChI Key

WGPKFPITTNLUMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl)CCCO

Origin of Product

United States

Metabolic Origins and Disposition of Desmethyl Prucalopride

Formation Pathway of O-Desmethyl Prucalopride (B966) Acid

The biotransformation of prucalopride in the human body is limited, with metabolism not being the primary route of elimination. europa.euwikipedia.org However, among the small number of metabolites identified, O-Desmethyl Prucalopride Acid (also known as R107504) is the most significant. europa.euhpra.ie Its formation involves a multi-step pathway beginning with demethylation and concluding with oxidation.

Enzymatic O-Demethylation Mechanism

The initial step in the formation of this metabolite is the O-demethylation of the parent compound, prucalopride. drugbank.comnih.gov This reaction involves the enzymatic removal of a methyl group from the methoxypropyl side chain of the prucalopride molecule. nih.gov This process yields an intermediate metabolite, an alcohol known as Desmethyl Prucalopride (R104065). hpra.ie

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolite Biotransformation

The biotransformation of prucalopride is mediated by the cytochrome P450 (CYP) system. medicaldialogues.inmedscape.com In vitro studies have identified prucalopride as a substrate for the CYP3A4 enzyme. medicaldialogues.inmedscape.comnih.gov Specifically, the formation of O-Desmethyl Prucalopride Acid (R107504) has been attributed to the activity of CYP3A4. fda.gov While metabolism is a minor elimination pathway for prucalopride, CYP3A4 plays a key role in the formation of its principal metabolites. hpra.iemedicaldialogues.in

Subsequent Oxidation to Carboxylic Acid Moiety

Following the initial O-demethylation, the resulting alcohol intermediate (this compound) undergoes further oxidation. drugbank.comnih.gov This second step converts the alcohol group into a carboxylic acid moiety, completing the formation of the final metabolite, O-Desmethyl Prucalopride Acid (R107504). drugbank.comnih.goveuropa.eu This two-step process of demethylation followed by oxidation represents the major metabolic pathway for prucalopride in humans. europa.eu

Quantitative Analysis of this compound Exposure

While O-Desmethyl Prucalopride Acid is the most prominent metabolite, its presence in the body is quantitatively minor compared to the unchanged parent drug.

Plasma Concentration Ratios Relative to Prucalopride

In studies analyzing plasma concentrations after the administration of radiolabeled prucalopride, the parent drug accounted for the vast majority (92% to 94%) of the total radioactivity. medicaldialogues.innih.gov The most abundant metabolite, O-Desmethyl Prucalopride Acid, represents a very small fraction of the total systemic exposure, ranging from 0% to 1.7% of the total plasma exposure. medicaldialogues.inmedscape.comnih.govnih.govpdr.net

Table 1: Relative Plasma Exposure of O-Desmethyl Prucalopride Acid

CompoundProportion of Total Plasma RadioactivityData Source(s)
Unchanged Prucalopride92% - 94% medicaldialogues.innih.govnih.gov
O-Desmethyl Prucalopride Acid0% - 1.7% medicaldialogues.inmedscape.comnih.govnih.govpdr.net

Excretion Profiles in Biological Matrices and Proportions of Administered Dose

Analysis of excreta provides further insight into the disposition of this metabolite. Following an oral dose of radiolabeled prucalopride, small amounts of seven different metabolites were recovered in urine and feces. europa.eu The quantitatively most important of these was O-Desmethyl Prucalopride Acid. europa.euhpra.ie This metabolite accounted for 3.2% of the administered dose recovered in urine and 3.1% of the dose recovered in feces. europa.eufda.govnih.govfda.gov

Table 2: Excretion of O-Desmethyl Prucalopride Acid as a Percentage of Administered Prucalopride Dose

Biological MatrixProportion of Administered DoseData Source(s)
Urine3.2% europa.eufda.govnih.govfda.gov
Feces3.1% europa.eufda.govnih.govfda.gov

Comparative Metabolic Studies Across Preclinical Species (e.g., rat vs. human, dog)

The metabolic fate of prucalopride, the parent compound of this compound, exhibits significant and critical variations across different species. In vitro studies have demonstrated that while prucalopride undergoes extensive metabolism in the presence of rat or mouse liver microsomes and hepatocytes, there is considerably less metabolic activity observed with dog or human liver preparations. tga.gov.au These in vitro findings are mirrored by in vivo studies, which reveal profound differences in metabolic pathways and the extent of biotransformation among rats, dogs, and humans, holding significant implications for the translation of preclinical data. tga.gov.aueuropa.eu

Species-Specific Differences in Prucalopride Metabolism to this compound

The formation of this compound occurs via an O-demethylation pathway, which is one of several metabolic routes for prucalopride. However, the prominence of this pathway varies substantially between preclinical species and humans.

Human: In humans, metabolism is not a major route of elimination for prucalopride. hpra.ieeuropa.eu The drug is not extensively metabolized, with unchanged prucalopride accounting for approximately 84% of the total radioactivity in plasma. tga.gov.au While several minor metabolites have been identified, the primary metabolic transformation involves the O-demethylation of prucalopride to form this compound. drugbank.com This intermediate is subsequently oxidized to a carboxylic acid, forming the metabolite known as R107504 (O-desmethyl prucalopride acid). drugbank.comfda.gov Despite being the main metabolite, R107504 is found in only small amounts, accounting for approximately 3.1% to 3.2% of the administered dose in urine and feces. fda.goveuropa.eu

Dog: The metabolic profile of prucalopride in dogs more closely resembles that of humans compared to rodents. europa.eu Similar to humans, the drug is not extensively metabolized in dogs, with unchanged prucalopride making up about 60% of plasma radioactivity. tga.gov.au The O-demethylation pathway leading to R107504 is one of the two major metabolic routes in dogs, accounting for roughly 18% of the dose. europa.eu The other significant pathway is hydroxylation, which forms the metabolite R106569. europa.eu

Rat: In sharp contrast, rats exhibit extensive and rapid metabolism of prucalopride. tga.gov.aueuropa.eu Consequently, unchanged prucalopride constitutes less than 0.5% of the radioactivity in plasma. tga.gov.au The predominant metabolic pathway in rats is hydroxylation, leading to the metabolite R106569 and its subsequent downstream products. europa.eu While the O-demethylation pathway that produces this compound and R107504 does exist in rats, it is a minor route compared to the extensive hydroxylation. europa.eu This high rate of metabolism means that rats have a very high clearance rate for the drug compared to dogs. tga.gov.au

The following table summarizes the key species-specific differences in the metabolism of prucalopride.

Implications of Differential Metabolic Stability in Preclinical Models

The marked differences in the metabolic stability and primary metabolic pathways of prucalopride across species have significant consequences for the design and interpretation of preclinical studies.

The extensive first-pass metabolism in rats results in low to intermediate oral bioavailability (ranging from ≤8% to 53%) and a rapid excretion half-life of about one hour. tga.gov.aueuropa.eu This contrasts sharply with the high bioavailability seen in dogs (77%) and humans (>90%). europa.eu The rapid metabolism in rats can complicate toxicological assessments, sometimes necessitating continuous dosing administration to maintain exposure during studies. nih.govresearchgate.net

Furthermore, the specific metabolic pathways dominant in rats have been linked to toxicology findings that are not observed in other species. The downstream metabolites from the major hydroxylation pathway in rats, specifically R112718 and R129531, are believed to be responsible for the liver enzyme induction that led to liver and thyroid tumors in long-term rat carcinogenicity studies. europa.eu Because the metabolic profile of prucalopride in humans is vastly different from that of the rat and does not extensively involve this pathway, these tumor findings are considered rat-specific and of minimal clinical relevance to humans. tga.gov.aueuropa.eu

Conversely, the dog is considered a more relevant preclinical model for human safety assessment. europa.eu Its metabolic profile is more aligned with that of humans, characterized by less extensive metabolism and the formation of R107504 via the this compound pathway as a key metabolite. europa.eu This similarity in metabolic disposition allows for more reliable extrapolation of toxicological data from dogs to humans.

The table below outlines the key implications stemming from the differential metabolic stability of prucalopride.

Pharmacological Characterization and Receptor Interactions of Desmethyl Prucalopride

Serotonin (B10506) 5-HT4 Receptor Agonistic Activity

Desmethyl Prucalopride (B966) is a precursor in the synthesis of Prucalopride, a known potent and selective 5-HT4 receptor agonist. nih.govncats.io Direct and extensive studies detailing the specific agonistic potential and potency (e.g., EC50 values) of Desmethyl Prucalopride at the 5-HT4 receptor are not extensively documented in publicly available literature. Its primary role in research has been as a synthetic intermediate. nih.govresearchgate.net

While specific comparative data for this compound is scarce, general studies on the metabolites of Prucalopride indicate they possess a binding affinity for the 5-HT4 receptor that is either comparable to or less than that of the parent compound, Prucalopride. drugsincontext.com One of the most abundant metabolites in humans, O-desmethyl prucalopride acid, constitutes only a minor fraction of the total plasma exposure (0-1.7%). medscape.commedicaldialogues.infda.govdrugs.com Prucalopride itself is a high-affinity agonist at 5-HT4 receptors, which underlies its prokinetic effects. medicaldialogues.ineuropa.eu

Receptor Binding Profile and Selectivity (Inferred from Preclinical Studies of Prucalopride, relevant for metabolite activity)

The receptor binding profile of this compound is inferred from the extensive preclinical data available for Prucalopride. This approach is relevant as the structural similarity suggests a related, though not identical, pharmacological profile.

Prucalopride demonstrates high affinity for both the human 5-HT4a and 5-HT4b receptor isoforms. medchemexpress.comresearchgate.net Receptor binding assays have established its potent interaction with these targets. drugsincontext.com

Table 1: Binding Affinity of Prucalopride for Human 5-HT4 Receptor Isoforms Data inferred from preclinical studies of the parent compound.

Receptor IsoformpKiKi (nM)Source
Human 5-HT4a8.602.5 drugsincontext.commedchemexpress.comresearchgate.net
Human 5-HT4b8.108.0 drugsincontext.commedchemexpress.comresearchgate.net

Prucalopride exhibits a high degree of selectivity for the 5-HT4 receptor over other neurotransmitter receptors. europa.eu In vitro studies show that its affinity for other receptors is significantly lower, typically by a factor of 150 to over 10,000 times. drugsincontext.comnih.gov Weak interactions have been noted with the human D4, 5-HT2B, and sigma1 receptors, as well as the mouse 5-HT3 receptor, but at concentrations far exceeding those required for 5-HT4 receptor activation. drugsincontext.comresearchgate.net Prucalopride was found to be devoid of significant effects on 5-HT2A, motilin, or cholecystokinin (B1591339) (CCK-A) receptors at concentrations up to 10 µM. researchgate.netfda.gov

Table 2: Selectivity Profile of Prucalopride (Ki or pKi values) Data inferred from preclinical studies of the parent compound.

ReceptorBinding Affinity (Ki or pKi)Selectivity vs. 5-HT4aSource
Primary Target
Human 5-HT4apKi = 8.60 (Ki = 2.5 nM)- medchemexpress.comresearchgate.net
Other Receptors
Human 5-HT2ANo relevant inhibition up to 10 µM>150-fold researchgate.netfda.gov
Human 5-HT2BKi = 2.2 µM~880-fold drugsincontext.com
Mouse 5-HT3pKi = 5.41 (Ki = 3.89 µM)>1500-fold researchgate.net
Human D4pKi = 5.63 (Ki = 2.34 µM)~936-fold researchgate.net
MotilinNo relevant inhibition up to 10 µM>150-fold researchgate.netfda.gov
CCK-ANo relevant inhibition up to 10 µM>150-fold researchgate.netfda.gov
Human Sigma1pKi = 5.43 (Ki = 3.72 µM)~1488-fold researchgate.net

In Vitro Cellular and Tissue-Level Pharmacological Effects

The in vitro effects of this compound are not specifically described in the available research, which focuses on the parent compound. Prucalopride has been shown to induce pharmacological effects at the cellular and tissue level consistent with its 5-HT4 receptor agonism. In isolated guinea pig colon preparations, Prucalopride induces contractions and facilitates non-cholinergic contractions that are sensitive to 5-HT4 receptor antagonists. researchgate.net It also causes relaxation in rat esophagus preparations (pEC50 = 7.81). researchgate.net In various isolated gastrointestinal tissues, Prucalopride enhances the release of acetylcholine (B1216132), which in turn increases the amplitude of muscle contractions and stimulates peristalsis. fda.gov Furthermore, studies on human colonic tissue have shown that Prucalopride can induce relaxation of pre-contracted circular smooth muscle and cause contractions in circular muscle strips. tga.gov.au

Effects on Acetylcholine Release and Cholinergic Neurotransmission

There is a lack of specific data detailing the direct effects of this compound on acetylcholine release or its broader impact on cholinergic neurotransmission. The prokinetic effects of the parent drug, Prucalopride, are well-documented to be mediated through the facilitation of acetylcholine release from enteric neurons, a process initiated by its agonist activity at 5-HT4 receptors. nih.govfda.gov However, it remains undetermined from available sources whether this compound possesses any significant agonist activity at these receptors or otherwise influences cholinergic signaling. A comprehensive study that identified 47 metabolites of Prucalopride in rats did not provide pharmacological activity data for these compounds. frontiersin.org

Modulation of Isolated Gastrointestinal Tissue Contractility and Relaxation

Similarly, there is no specific information available from the search results regarding the modulatory effects of this compound on the contractility or relaxation of isolated gastrointestinal tissues, such as the guinea-pig colon or rat oesophagus. In contrast, extensive research has demonstrated that Prucalopride enhances the amplitude of contractions in various isolated gastrointestinal tissues, an effect attributed to its facilitation of acetylcholine release. nih.govfda.gov Studies on the abuse potential of Prucalopride have concluded that the parent drug and its metabolites are not indicative of abuse potential, suggesting a general lack of significant central nervous system activity for the metabolites. nih.gov Without direct experimental evidence, the specific actions of this compound on gastrointestinal smooth muscle remain uncharacterized.

Due to the absence of specific research findings on the pharmacological characterization and receptor interactions of this compound, no data tables can be generated at this time.

Preclinical Pharmacodynamic Investigations of Desmethyl Prucalopride

Gastrointestinal Motility Effects in Animal Models

Studies into the effects of this compound class on gastrointestinal motility have been conducted in various animal models, primarily using the parent compound, prucalopride (B966).

Prucalopride, a selective high-affinity serotonin (B10506) 5-HT4 receptor agonist, has demonstrated significant effects on propulsive motor patterns in the colon. tga.gov.auwikipedia.org In animal studies, it stimulates colonic mass movements, which are the main propulsive force for defecation. wikipedia.org Specifically, research in dogs showed that prucalopride induced a dose-dependent stimulation of contractile activity in the proximal colon. drugbank.com This action is understood to be mediated by the stimulation of 5-HT4 receptors, which facilitates the release of acetylcholine (B1216132), thereby enhancing the amplitude of contractions and stimulating peristalsis. drugs.comapotex.com These powerful, lumen-occluding contractions that travel long distances are known as high-amplitude propagating contractions (HAPCs), and prucalopride has been shown to stimulate and amplify them in animal models. drugbank.commedscape.com

The prokinetic effects of the parent compound, prucalopride, are not limited to the colon. Preclinical studies in animal models, including rats and dogs, have shown that prucalopride also stimulates motility in the stomach and small intestine. nih.govtandfonline.com In rats, prucalopride was found to increase stomach emptying and accelerate colonic transit. researchgate.net Similarly, studies in patients with constipation confirmed that prucalopride accelerates transit through the stomach and small bowel, in addition to its effects on the colon. nih.gov This broad prokinetic activity throughout the gastrointestinal tract is a key characteristic identified in preclinical and clinical research. drugbank.commedicaldialogues.in

Central Nervous System Disposition and Potential Activity

The potential for central nervous system (CNS) effects is closely linked to a compound's ability to cross the blood-brain barrier.

Investigations using radiolabeled prucalopride, synthesized from its precursor Desmethyl Prucalopride, have provided insights into its CNS penetration. researchgate.netnih.gov Ex vivo biodistribution studies in rats following intravenous injection of [11C]prucalopride showed very low levels of radioactivity in the brain. researchgate.netnih.gov The maximal concentration observed was only 0.13% of the injected dose per gram of tissue, suggesting low permeability across the blood-brain barrier. researchgate.netnih.gov This limited brain entry is attributed to a combination of factors, including low passive diffusion and the activity of efflux transporters at the blood-brain barrier. researchgate.netnih.gov

Biodistribution of [11C]Prucalopride Radioactivity in Rat Brain (5 min post-injection)
Brain Region % Injected Dose per Gram (%ID/g)
Olfactory Bulb0.13
Striatum> 0.10
Hippocampus> 0.10
Cortical Areas< 0.10
Thalamus< 0.10
Medulla Oblongata< 0.10
Cerebellum< 0.10
Data derived from ex vivo studies in male rats following intravenous administration of [11C]prucalopride, which was synthesized using this compound as a precursor. researchgate.netnih.gov

The low brain penetration of prucalopride appears to be, in part, due to its interaction with the P-glycoprotein (P-gp) efflux pump, a key component of the blood-brain barrier. researchgate.netnih.gov In vivo PET studies in rats demonstrated that brain levels of radioactivity from [11C]prucalopride increased threefold after pretreatment with tariquidar, a known P-gp inhibitor. researchgate.netnih.gov This finding strongly suggests that prucalopride is a substrate for P-gp, which actively transports the compound out of the brain. researchgate.netnih.gov In vitro data further supports that prucalopride is a substrate for P-gp and other transporters like the breast cancer resistance protein (BCRP). fda.gov This has significant research implications, as P-gp-mediated efflux is a critical mechanism limiting the CNS exposure of prucalopride and related compounds. researchgate.net The P-gp pump also plays a role in the gut, where it influences the local tissue concentration of its substrates. researchgate.netnih.gov

Bioavailability and Pharmacokinetic Properties in Preclinical Animal Models

The metabolism and pharmacokinetic profile of prucalopride show considerable species-dependent differences. In humans and dogs, the drug is not extensively metabolized, with the unchanged parent compound accounting for the majority of plasma radioactivity (84% and 60%, respectively). tga.gov.au

In contrast, metabolism in rats is extremely rapid and extensive, with hydroxylation being a major pathway. nih.govtga.gov.au Following administration in rats, virtually no parent prucalopride could be detected in plasma or brain extracts. researchgate.netnih.gov This high rate of metabolism in rats makes it a less representative model for human pharmacokinetics. europa.eu The most abundant metabolite found in human urine and feces is an O-desmethyl prucalopride acid, which is formed via O-demethylation followed by oxidation. pdr.netdrugbank.com However, this metabolite represents a very small fraction of the total exposure. pdr.netdrugs.comfda.gov

The absolute oral bioavailability of prucalopride is high, exceeding 90%, and its plasma protein binding is low at approximately 30% across species including rats, dogs, and humans. tga.gov.aumedicaldialogues.ineuropa.eu

Preclinical Pharmacokinetic & Metabolic Profile of Prucalopride
Parameter Rat Dog Rabbit Mouse
Major Metabolic Pathway Hydroxylation tga.gov.auO-methylation tga.gov.auN-glucuronidation tga.gov.auHydroxylation tga.gov.au
Metabolism Extent Extensive / Rapid researchgate.nettga.gov.auNot Extensive tga.gov.auN/AExtensive tga.gov.au
Plasma Protein Binding 28-30% tga.gov.au28-30% tga.gov.au27-37% europa.eu27-37% europa.eu
Tissue Distribution Wide; highest in colon, liver, kidney tga.gov.auWide; highest in colon, liver, kidney tga.gov.auN/AN/A

Advanced Analytical Methodologies for Desmethyl Prucalopride Research

Chromatographic Techniques for Isolation, Identification, and Quantification

Chromatographic methods are the cornerstone of analytical research on Desmethyl Prucalopride (B966), offering high-resolution separation and sensitive detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS, LC-QTOF-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the definitive identification and quantification of Desmethyl Prucalopride, often in the context of metabolism studies of its parent compound, Prucalopride.

Research Findings:

In studies analyzing the metabolic fate of Prucalopride, LC-MS/MS is the standard for identifying and quantifying metabolites. For instance, the O-desmethyl prucalopride acid metabolite has been measured in human urine and feces using validated LC-MS/MS assays. fda.gov While specific parameters for this compound are not always detailed separately, the methodologies for the parent drug and its other metabolites are instructive. These methods typically involve protein precipitation for sample preparation from biological matrices, followed by analysis on a C18 column.

Ultra-high-performance liquid chromatography (UHPLC-MS/MS) offers faster analysis times and improved resolution. While specific applications for the direct analysis of this compound are not extensively documented in public literature, validated UHPLC-MS/MS methods for Prucalopride in rat plasma and tissues have been developed. researchgate.net These methods utilize a C18 column with a gradient mobile phase of acetonitrile (B52724) and water (containing 0.1% formic acid) and have a lower limit of quantification of 0.1 ng/mL. researchgate.net It is plausible that such methods could be adapted for the analysis of this compound.

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS) is particularly useful for the characterization of unknown impurities and degradation products. While a comprehensive study on the stress degradation of Prucalopride has been conducted using LC-QTOF-MS/MS, specific data for this compound is not singled out. researchgate.net

TechniqueApplicationKey Findings
LC-MS/MS Quantification of Prucalopride metabolites in human samples.Validated assays used to measure O-desmethyl prucalopride acid in urine and feces. fda.gov
UHPLC-MS/MS High-throughput analysis of Prucalopride in biological matrices.Method for Prucalopride in rat plasma and tissues with a LLOQ of 0.1 ng/mL. researchgate.net
LC-QTOF-MS/MS Characterization of impurities and degradation products.Used for comprehensive stress degradation studies of Prucalopride. researchgate.net

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

High-performance liquid chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is extensively used for the purification and analysis of this compound, especially in the context of its use as a precursor for radiolabeling.

Research Findings:

In the synthesis of [¹¹C]Prucalopride for PET studies, this compound is the starting material. axios-research.comnih.gov Semi-preparative and analytical HPLC are crucial for the purification of the final radiolabeled product from the reaction mixture, which includes unreacted this compound. axios-research.comnih.gov

A study by Buiter et al. (2013) details the use of a semi-preparative HPLC system for this purpose. The system employed a Phenomenex Synergi 10 μm hydro-RP 80 C18 column with an eluent of methanol/0.1 M phosphate (B84403) buffer (pH 4.3) at a ratio of 34:66 (v/v) and a flow rate of 6 mL/min. In this system, this compound (the precursor) had a retention time of approximately 8 minutes, while the product, [¹¹C]Prucalopride, eluted at 11 minutes. researchgate.net

An analytical HPLC system was also used to check the purity of the final product and to determine specific activity. This system consisted of a Phenomenex Gemini 5 μm C18 column with an eluent of methanol/0.1 M phosphate buffer (pH 4.3) at a ratio of 30:70 (v/v) and a flow rate of 1 mL/min. axios-research.com

HPLC SystemColumnMobile PhaseFlow RateRetention Time of this compound
Semi-preparative Phenomenex Synergi 10 μm hydro-RP 80 C18Methanol/0.1 M phosphate buffer (pH 4.3) 34:66 (v/v)6 mL/min~8 min researchgate.net
Analytical Phenomenex Gemini 5 μm C18Methanol/0.1 M phosphate buffer (pH 4.3) 30:70 (v/v)1 mL/minNot specified, but distinct from Prucalopride's 8.5-8.8 min. axios-research.comnih.gov

Spectroscopic Detection Methods

Spectroscopic methods are often used in conjunction with chromatographic techniques for the detection and quantification of this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a common detection method in HPLC analysis.

Research Findings:

In the HPLC analysis of the reaction mixture for the synthesis of [¹¹C]Prucalopride, a UV detector is used in series with a radioactivity detector. nih.gov The UV detector allows for the visualization of the non-radioactive components of the mixture, including the this compound precursor. nih.govresearchgate.net While a specific UV maximum absorption wavelength for this compound is not explicitly stated in these studies, the methods developed for Prucalopride, which often use a detection wavelength of 226 nm or 243 nm, suggest that this compound would also absorb in the UV range, allowing for its detection. nih.gov

Spectrofluorimetry

Spectrofluorimetry is a highly sensitive detection method that relies on the native fluorescence of a compound.

Research Findings:

There are established spectrofluorimetric methods for the determination of Prucalopride in human urine, which exhibits native fluorescence. researchgate.net An eco-friendly method measures the fluorescence intensity at an emission wavelength of 362 nm upon excitation at 310 nm in deionized water. researchgate.net However, there is no available research in the public domain that specifically investigates or utilizes the native fluorescence of this compound for its direct quantification. The applicability of this technique would depend on whether this compound possesses intrinsic fluorescence properties similar to its parent compound.

Radiochemical Synthesis and Positron Emission Tomography (PET) Ligand Development

This compound is a key molecule in the field of molecular imaging, serving as the direct precursor for the synthesis of the PET ligand [¹¹C]Prucalopride. This radioligand is used to image and quantify 5-HT4 receptors in the brain and peripheral tissues. axios-research.comdrugbank.com

Research Findings:

The radiosynthesis of [¹¹C]Prucalopride involves the N-alkylation of this compound with [¹¹C]methyl triflate. axios-research.comclearsynth.com The reaction is typically carried out in acetonitrile at an elevated temperature (85°C) for a short duration (5 minutes) in the presence of a base such as tetrabutylammonium (B224687) hydroxide (B78521). axios-research.comresearchgate.net

The resulting [¹¹C]Prucalopride is then purified from the reaction mixture, which contains unreacted this compound and other byproducts, using semi-preparative HPLC. axios-research.comnih.gov The final product's radiochemical purity is assessed by analytical HPLC. axios-research.com Optimized conditions have achieved radiochemical yields of 21% ± 4% with a radiochemical purity of over 99%. axios-research.comclearsynth.com This process highlights the critical role of this compound as a starting material for the development of PET imaging agents targeting the 5-HT4 receptor. drugbank.com

ParameterDetails
Precursor This compound axios-research.comclearsynth.com
Radiolabeling Agent [¹¹C]methyl triflate axios-research.comclearsynth.com
Reaction Conditions Acetonitrile, Tetrabutylammonium hydroxide, 85°C, 5 min axios-research.comresearchgate.net
Purification Method Semi-preparative HPLC axios-research.comnih.gov
Radiochemical Yield 21% ± 4% axios-research.comclearsynth.com
Radiochemical Purity >99% axios-research.comclearsynth.com

Derivatization of this compound for Radiotracer Synthesis (e.g., [11C]methylation for [11C]Prucalopride)

The synthesis of radiotracers is a cornerstone of modern pharmacological research, enabling non-invasive imaging techniques like Positron Emission Tomography (PET). In the case of Prucalopride, its radiolabeled form, [11C]Prucalopride, is synthesized from its precursor, this compound, through a process called [11C]methylation. nih.govnih.gov This reaction involves the introduction of a radioactive carbon-11 (B1219553) isotope ([11C]) onto the this compound molecule.

The process utilizes [11C]methyl triflate as the methylating agent. nih.govresearchgate.netresearchgate.net The synthesis is typically automated and involves reacting this compound with [11C]methyl triflate in a suitable solvent like acetonitrile, in the presence of a base such as tetrabutylammonium hydroxide (TBAOH). nih.govresearchgate.net The reaction is carried out at an elevated temperature to facilitate the methylation process. nih.govresearchgate.net

Table 1: Optimized Conditions for [11C]Prucalopride Synthesis

ParameterCondition
PrecursorThis compound
Radiolabeling Agent[11C]methyl triflate
SolventAcetonitrile (CH3CN)
BaseTetrabutylammonium hydroxide (TBAOH)
Reaction Temperature85°C
Reaction Time5 minutes
Purification MethodSemi-preparative HPLC
Decay-Corrected Yield21% ± 4%
Radiochemical Purity>99%
Data derived from preclinical studies on [11C]Prucalopride synthesis. nih.govresearchgate.net

Preclinical Evaluation of Radiometabolite Fate in PET Imaging Studies

Once [11C]Prucalopride is synthesized, its fate within a biological system is investigated through preclinical PET imaging studies, often conducted in animal models such as rats. nih.govnih.gov These studies are vital for understanding the biodistribution, metabolism, and potential efficacy of the parent drug, Prucalopride.

In these studies, [11C]Prucalopride is administered intravenously, and the distribution of radioactivity is monitored over time using a PET scanner. nih.gov However, a significant challenge in these studies is the rapid metabolism of [11C]Prucalopride. nih.govnih.gov The parent compound is quickly broken down in the body, leading to the formation of radiolabeled metabolites. nih.gov

In rats, [11C]Prucalopride has been shown to be metabolized so rapidly that the parent compound is often undetectable in plasma and brain extracts shortly after administration. nih.govresearchgate.net The primary metabolic pathway is thought to be O-demethylation, which would yield unlabeled hydroxylated prucalopride and [11C]methanol or [11C]formaldehyde. nih.gov These small, radiolabeled fragments can then contribute to non-specific radioactivity signals in various tissues, complicating the interpretation of PET images. nih.gov

The analysis of plasma and tissue extracts using techniques like HPLC is crucial to differentiate between the parent radiotracer and its radiometabolites. nih.gov These analyses have shown that most of the radioactivity detected in plasma is associated with polar radiolabeled metabolites of [11C]Prucalopride. nih.gov

Method Validation Parameters for Research-Grade Bioanalytical Assays

The quantitative analysis of this compound and its parent compound in biological matrices requires the development and validation of robust bioanalytical assays. scispace.comnih.govaustinpublishinggroup.com These assays, often based on techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), must undergo rigorous validation to ensure the reliability and reproducibility of the data. nih.govfda.gov The validation process assesses several key parameters as outlined by regulatory guidelines. scispace.comrjptonline.org

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical response. scispace.comajpsonline.com The assay should demonstrate linearity over a defined concentration range that is relevant to the expected concentrations in study samples. nih.govajpsonline.comresearchgate.net For instance, a validated UHPLC-MS/MS method for prucalopride in rat plasma showed excellent linearity in the range of 0.1-100 ng/mL. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. scispace.comnih.govajpsonline.com Both are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). gabi-journal.netnih.govresearchgate.net Typically, the precision (expressed as the coefficient of variation, %CV) should not exceed 15%, and the accuracy (as % bias) should be within ±15% of the nominal value. nih.govgabi-journal.net

Robustness: This parameter evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters, such as changes in pH or mobile phase composition. scispace.comrjptonline.org

Detection Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the lower limit of quantification (LLOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. scispace.comaustinpublishinggroup.comajpsonline.com For a sensitive UHPLC-MS/MS method, the LLOQ for prucalopride was reported to be 0.1 ng/mL. nih.gov

Table 2: Key Validation Parameters for a Bioanalytical Assay

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to produce results directly proportional to the analyte concentration.Correlation coefficient (r) > 0.99
Precision The degree of agreement among individual test results.%CV ≤ 15% (≤ 20% at LLOQ)
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at LLOQ)
Robustness The capacity to remain unaffected by minor variations in method parameters.No significant impact on results
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio ≥ 3
Lower Limit of Quantification (LLOQ) The lowest amount of analyte that can be quantitatively determined.Acceptable precision and accuracy
General acceptance criteria based on industry guidelines. scispace.comnih.govajpsonline.comgabi-journal.net

Chemical Synthesis and Derivatization of Desmethyl Prucalopride for Research Applications

Strategies for De Novo Synthesis of Desmethyl Prucalopride (B966)

The de novo synthesis of Desmethyl Prucalopride, chemically known as 4-amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide, involves a multi-step approach that builds the molecule from basic precursors. nih.govpharmaffiliates.com The strategy is analogous to the established synthesis of Prucalopride, primarily involving the creation of a central benzofuran (B130515) carboxylic acid core followed by its coupling with a specific piperidine (B6355638) side chain.

A plausible synthetic pathway can be conceptualized in two main stages:

Synthesis of the Benzofuran Core: The process typically begins with a substituted aniline, such as 3-chloro-4-methylaniline. This starting material undergoes a series of reactions including amino group protection, nucleophilic substitution to introduce a hydroxyethoxy group, and subsequent cyclization under acidic conditions. These steps form the 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid intermediate. This core structure is a common precursor in the synthesis of Prucalopride and its derivatives.

Amide Coupling with the Piperidine Moiety: The distinguishing feature of this compound is the 1-(3-hydroxypropyl)piperidin-4-yl side chain. The carboxylic acid group of the benzofuran core is activated, often using a coupling agent, and then reacted with 4-amino-1-(3-hydroxypropyl)piperidine. This condensation reaction forms the final amide bond, yielding this compound.

The following table outlines the key stages of a representative de novo synthesis.

Table 1: Representative De Novo Synthesis Strategy for this compound

Stage Description Key Reagents and Intermediates
1 Benzofuran Core Formation Starting Material: 3-chloro-4-methylanilineKey Steps: Amino protection, nucleophilic substitution, cyclizationIntermediate: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
2 Piperidine Side Chain Preparation Preparation of 4-amino-1-(3-hydroxypropyl)piperidine from suitable precursors.
3 Amide Bond Formation Condensation of the benzofuran core with the piperidine side chain.

| 4 | Purification | Isolation and purification of the final product, this compound, via techniques like column chromatography or recrystallization. |

Synthetic Routes for this compound as an Intermediate in Prucalopride Analog Preparation

This compound serves as a valuable intermediate for the synthesis of various Prucalopride analogs, most notably for radiolabeling applications in preclinical research. Its terminal hydroxyl group provides a convenient site for chemical modification.

A prominent example is the synthesis of [¹¹C]Prucalopride, a positron emission tomography (PET) ligand used to study the 5-HT₄ receptor in vivo. researchgate.netnih.gov In this application, this compound acts as the direct precursor for the introduction of the radiolabeled methyl group.

The synthetic process involves:

O-methylation: The precursor, this compound, is reacted with a radiolabeled methylating agent, typically [¹¹C]methyl triflate ([¹¹C]MeOTf).

Reaction Conditions: The reaction is performed in a suitable solvent such as acetonitrile (B52724) (CH₃CN) and in the presence of a base, like tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH), to facilitate the methylation of the hydroxyl group. researchgate.netnih.govresearchgate.net

Purification: The resulting [¹¹C]Prucalopride is rapidly purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity for research use. nih.gov

This synthetic route highlights the utility of this compound in creating specialized research tools that enable advanced imaging and pharmacological studies.

Table 2: Synthesis of [¹¹C]Prucalopride from this compound

Parameter Details Source
Precursor This compound researchgate.netnih.gov
Radiolabeling Agent [¹¹C]Methyl Triflate researchgate.netnih.gov
Solvent Acetonitrile (CH₃CN) nih.gov
Base Tetrabutylammonium Hydroxide (TBAOH) nih.gov
Reaction Conditions 85°C for 5 minutes nih.govresearchgate.net
Reported Yield 21% ± 4% (decay corrected) nih.gov

| Radiochemical Purity | >99% | nih.gov |

Optimization of Synthetic Pathways for High Purity and Yield in Research Settings

Achieving high purity and yield is critical for the synthesis of research compounds like this compound. Optimization efforts focus on key reaction steps, particularly the amide bond formation, which is often the most challenging part of the synthesis. Drawing parallels from the optimization of Prucalopride synthesis, several strategies can be applied.

Coupling Agent Selection: Traditional methods may result in lower yields. The use of modern coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can significantly increase reaction efficiency and minimize side reactions, leading to yields of 85-90% in analogous syntheses.

Solvent and Base Choice: The selection of solvent and base is crucial for the amide coupling step. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) can enhance the activity of coupling agents. The choice of an appropriate organic base, such as triethylamine, is also critical to facilitate the reaction while minimizing by-product formation.

Purification Techniques: Post-reaction purification is essential for obtaining high-purity this compound suitable for sensitive research applications. Recrystallization from a suitable solvent system is a common and effective method. For instance, techniques like using a cyclohexane/ethyl acetate (B1210297) slurry have been shown to reduce impurity levels from over 5% to less than 0.5% in the final free base of similar compounds.

These optimization strategies are vital for producing this compound in a reliable and pure form, ensuring the quality and reproducibility of subsequent research, whether it involves direct biological testing or its use as a synthetic intermediate.

Table 3: Mentioned Compounds

Compound Name Chemical Formula
This compound C₁₇H₂₄ClN₃O₃
Prucalopride C₁₈H₂₆ClN₃O₃
[¹¹C]Prucalopride C₁₇[¹¹C]H₂₆ClN₃O₃
3-chloro-4-methylaniline C₇H₈ClN
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid C₉H₈ClNO₃
4-amino-1-(3-hydroxypropyl)piperidine C₈H₁₈N₂O
[¹¹C]Methyl Triflate [¹¹C]H₃F₃O₃S
Acetonitrile C₂H₃N
Tetrabutylammonium hydroxide C₁₆H₃₇NO
Tetrahydrofuran (THF) C₄H₈O
1,1'-Carbonyldiimidazole (CDI) C₇H₆N₄O
HATU C₁₀H₁₅F₆N₆OP
Triethylamine C₆H₁₅N
Cyclohexane C₆H₁₂

Mechanistic Insights and Theoretical Frameworks

Structure-Activity Relationship (SAR) Analysis of Desmethyl Prucalopride (B966) Versus Prucalopride

The structure-activity relationship (SAR) analysis of Desmethyl Prucalopride compared to its parent compound, Prucalopride, centers on how the structural difference between the two molecules affects their binding affinity for the serotonin (B10506) 5-HT4 receptor. Prucalopride is a dihydro-benzofuran-carboxamide derivative characterized by a specific side chain that is crucial for its high-affinity binding. drugbank.com The key structural difference in this compound is the removal of a methyl group from the methoxypropyl side chain attached to the piperidine (B6355638) ring.

Prucalopride is a potent and selective agonist for the 5-HT4 receptor, with a high binding affinity. nih.govnih.gov In vitro binding studies have demonstrated that Prucalopride has a high affinity for human 5-HT4a and 5-HT4b receptors. sci-hub.se The metabolites of Prucalopride, including this compound (also referred to by research codes such as R104068), generally exhibit a lower affinity for the 5-HT4 receptor. nih.gov

The methoxypropyl side chain of Prucalopride plays a significant role in its interaction with the receptor. The removal of the terminal methyl group to form the corresponding alcohol (hydroxipropyl) or other demethylated variant alters the electronic and steric properties of this side chain. This modification typically results in a decreased binding affinity. Studies have shown that the five main metabolites of prucalopride have Ki (inhibitory constant) values for the 5-HT4 receptor ranging from 21 to 218 nM, which is significantly lower than the 8.7 nM Ki value of the parent drug, Prucalopride. nih.gov This indicates that the presence of the intact methoxypropyl group is optimal for high-affinity binding to the 5-HT4 receptor. The reduction in affinity suggests that the terminal methyl group may be involved in favorable hydrophobic interactions within the receptor's binding pocket, or it may help to maintain an optimal conformation of the side chain for receptor engagement.

CompoundKey Structural Feature5-HT4 Receptor Binding Affinity (Ki)Potency Relative to Prucalopride
PrucaloprideIntact 3-methoxypropyl side chain8.7 nMHigh
This compound (and other metabolites)Modified side chain (e.g., removal of methyl group)21 - 218 nMLower

Computational Modeling and Molecular Dynamics Simulations of Metabolite-Receptor Interactions

While specific computational modeling and molecular dynamics simulation studies focused exclusively on this compound are not extensively detailed in publicly available literature, the principles of these techniques can be applied to understand its interaction with the 5-HT4 receptor. Such studies are instrumental in elucidating the molecular basis for the observed differences in binding affinity between a parent drug and its metabolites.

Computational modeling would typically involve docking this compound into a homology model of the human 5-HT4 receptor. This process would predict the most likely binding pose of the metabolite within the receptor's active site. Following docking, molecular dynamics simulations could be run to observe the stability of the ligand-receptor complex over time and to analyze the specific intermolecular interactions.

These simulations would likely reveal that the key interactions responsible for Prucalopride's high affinity—such as hydrogen bonds between the carboxamide group and the receptor, and hydrophobic interactions involving the benzofuran (B130515) ring—are largely conserved with this compound. However, the alteration in the side chain due to demethylation would lead to subtle but significant changes. The loss of the methyl group could result in:

Reduced Hydrophobic Interactions: A decrease in favorable van der Waals contacts within the hydrophobic sub-pocket that accommodates the side chain.

Increased Flexibility: The desmethylated side chain might exhibit greater conformational flexibility, which could be entropically unfavorable for tight binding.

Altered Solvation: The potential introduction of a hydroxyl group (if demethylation leads to an alcohol) would change the local solvation pattern and could either introduce new hydrogen bonding opportunities or disrupt existing favorable interactions.

By quantifying the interaction energies and analyzing the dynamics of the binding site, these computational methods could provide a theoretical explanation for the lower Ki value of this compound compared to Prucalopride, corroborating the experimental SAR data.

Theoretical Considerations for Active Metabolite Contribution to Overall Pharmacological Effects

Limited Metabolism: Metabolism is not the primary route of elimination for Prucalopride. wikipedia.org The majority of an administered dose is excreted unchanged, primarily in the urine (about 60%). wikipedia.orgresearchgate.net Human liver metabolism is very slow, and only minor quantities of metabolites are formed. wikipedia.org This means that the systemic concentrations of this compound and other metabolites are significantly lower than that of the parent drug.

Lower Potency: As established by in vitro binding studies, this compound has a substantially lower affinity for the 5-HT4 receptor than Prucalopride. nih.gov With Ki values that are at least 2.4 to 25 times higher, its intrinsic activity as a 5-HT4 agonist is considerably weaker.

Research Gaps and Future Trajectories for Desmethyl Prucalopride Investigations

Comprehensive Elucidation of Pharmacological Profile and Receptor Occupancy of Desmethyl Prucalopride (B966)

A significant gap exists in the scientific literature regarding the specific pharmacological activity and receptor binding profile of Desmethyl Prucalopride. Current knowledge primarily identifies it as a minor metabolite of Prucalopride. medicaldialogues.inmedscape.com In human studies, following the administration of radiolabeled Prucalopride, the most abundant metabolite, identified as O-desmethyl prucalopride acid (R107504), accounts for a very small percentage of the total plasma exposure (0% to 1.7%) and administered dose in excretion (3.2% in urine and 3.1% in feces). medicaldialogues.infda.govnih.gov

Future research should prioritize the synthesis of pure this compound for in vitro characterization. Key investigations would include:

Receptor Binding Assays: To determine its affinity (Kᵢ) and selectivity for 5-HT₄ receptor isoforms (e.g., 5-HT₄ₐ and 5-HT₄♭) and a wide panel of other receptors to which the parent compound has been compared. nih.gov

Functional Assays: To establish whether it acts as an agonist, antagonist, or partial agonist at the 5-HT₄ receptor, using isolated tissue preparations (e.g., guinea pig colon) or cell-based systems. nih.gov

Without such fundamental data, the complete pharmacological footprint of Prucalopride administration cannot be fully understood.

Table 1: Comparative Receptor Binding Profile of Prucalopride (Note: Data for this compound is not currently available and represents a research gap.)

ReceptorPrucalopride Affinity (pKᵢ)This compound Affinity (pKᵢ)
Human 5-HT₄ₐ8.60 nih.govNot Available
Human 5-HT₄♭8.10 nih.govNot Available
Human D₄5.63 nih.govNot Available
Mouse 5-HT₃5.41 nih.govNot Available
Human Sigma₁5.43 nih.govNot Available

Investigation of Unique Biological Activities or Selectivity Not Present in Parent Compound

Currently, there is no evidence to suggest that this compound possesses unique biological activities or a selectivity profile distinct from Prucalopride. Its structural modification—the demethylation of the methoxy (B1213986) group on the benzofuran (B130515) ring—could theoretically alter its binding characteristics or functional activity. However, as a minor metabolite, it has not been a focus of independent investigation.

Future research trajectories could explore whether this structural change imparts any novel properties. For instance, demethylation can sometimes alter blood-brain barrier permeability or affinity for different receptor subtypes. A comparative study could reveal subtle differences in its pharmacological profile that might be of academic interest, even if not clinically significant due to its low concentration. The primary focus would be to confirm if it retains the high selectivity of the parent compound or if demethylation exposes it to interactions with other receptors.

Development of Advanced Research Tools and In Silico Models Utilizing this compound Structure

One of the most significant roles for this compound to date has been as a key precursor in the development of an advanced research tool for neuroimaging. nih.gov Specifically, this compound is used in the chemical synthesis of the radiolabeled positron emission tomography (PET) ligand [¹¹C]Prucalopride. nih.govresearchgate.netresearchgate.net This process involves the N-alkylation of this compound using [¹¹C]methyl triflate. nih.govresearchgate.net

[¹¹C]Prucalopride serves as an agonist PET ligand designed to label the active state of the G-protein coupled 5-HT₄ receptor in both central and peripheral tissues. nih.govresearchgate.net This tool is invaluable for studying the distribution and function of these receptors in vivo, which has applications in understanding gastrointestinal disorders and cognitive functions. nih.gov Preclinical studies with [¹¹C]Prucalopride in rats, however, have shown very rapid metabolism and low brain uptake, potentially due to it being a substrate for the P-glycoprotein efflux pump. researchgate.netresearchgate.net

Future directions in this area include:

In Silico Modeling: The development of computational models based on the structure of this compound could help in designing new PET ligands. By modeling its structure and comparing it to the parent compound, researchers could predict modifications that might improve properties like blood-brain barrier penetration or reduce susceptibility to efflux pumps, thereby creating more effective imaging agents.

New Precursors: The known synthetic pathway utilizing this compound could be adapted to create other novel radiolabeled research compounds for studying 5-HT₄ receptor pharmacology.

Table 2: Role of this compound in Radioligand Synthesis

PrecursorRadiosynthesis ReagentProductApplicationReference
This compound[¹¹C]methyl triflate[¹¹C]PrucalopridePET imaging of 5-HT₄ receptors researchgate.net, nih.gov

Role of this compound in Understanding Drug Resistance or Variability in Response (where applicable)

The role of this compound in drug resistance or variability in patient response to Prucalopride is currently unknown and likely negligible. Given that it constitutes a very minor metabolic pathway, it is improbable that its formation or activity significantly influences the clinical efficacy or tolerability of the parent drug. medicaldialogues.innih.gov

Prucalopride is noted to be a substrate of CYP3A4 in vitro. medscape.comnih.gov Theoretically, variability in CYP3A4 enzyme activity due to genetic polymorphisms or drug-drug interactions could alter the rate of formation of this compound. However, since Prucalopride is primarily eliminated unchanged via renal excretion, and its metabolism is not extensive, variations in this minor metabolic pathway are not expected to have a clinically relevant impact on the parent drug's pharmacokinetics. nih.govfda.govdrugbank.com

A potential, albeit distant, area for future investigation could be to assess whether patients with extreme variations in CYP3A4 metabolism show any unusual metabolite profiles and whether this correlates with any unexpected clinical outcomes. However, based on current data, this is a low-priority research question. The focus for understanding response variability remains centered on the pharmacokinetics and pharmacodynamics of Prucalopride itself.

Q & A

Q. What reporting standards are critical for this compound research to ensure transparency?

  • Methodological Answer : Follow CONSORT guidelines for clinical trials and MIAME standards for omics data. Disclose all synthetic intermediates, spectral raw data, and statistical code in supplementary materials. Use platforms like Figshare or Zenodo for dataset archiving .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.